4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide
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Overview
Description
4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazotriazines. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring. The presence of both nitrogen and oxygen atoms in its structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with cyanogen bromide, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazotriazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antiviral, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
- 4,5-Dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives
Comparison: Compared to similar compounds, 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide exhibits unique properties due to its specific ring structure and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H4N6O2 |
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Molecular Weight |
180.12 g/mol |
IUPAC Name |
4-oxo-5H-imidazo[4,5-d]triazine-3-carboxamide |
InChI |
InChI=1S/C5H4N6O2/c6-5(13)11-4(12)2-3(9-10-11)8-1-7-2/h1H,(H2,6,13)(H,7,8) |
InChI Key |
RZNKGKNRSRYSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(N=N2)C(=O)N |
Origin of Product |
United States |
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